molecular formula C19H16ClN3O3 B6539000 N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1060229-39-1

N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6539000
CAS No.: 1060229-39-1
M. Wt: 369.8 g/mol
InChI Key: MSBKMJJFVYNXOU-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0880191 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C18H15ClN4O3
  • Molecular Weight : 370.8 g/mol
  • CAS Number : 946241-73-2

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular processes. While detailed mechanisms specific to this compound are not extensively documented, similar oxazole derivatives have been shown to influence pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that the compound has notable biological activities, particularly in the following areas:

  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human tumor cells such as HeLa and CEM T-lymphocytes .
  • Inhibition of Enzymatic Activity : The compound could potentially inhibit enzymes involved in cancer metabolism or other pathological processes. For example, analogs of oxazole derivatives have been identified as potent inhibitors of acid ceramidase (AC), which is implicated in cancer progression .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various strains of bacteria and fungi, suggesting a broader therapeutic potential beyond oncology .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeObserved EffectReference
CytotoxicityHeLa CellsIC50 ~ 1.9 - 4.4 μM
Enzyme InhibitionAcid CeramidasePotent inhibitor
Antimicrobial ActivityVarious MicroorganismsModerate activity

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on HeLa cells, several derivatives were tested for their IC50 values. The most potent derivative showed significant inhibition at low concentrations, indicating the potential for further development into anticancer agents .

Case Study 2: Enzyme Inhibition Profile

A series of oxazole derivatives were synthesized and screened for their ability to inhibit AC. The results indicated that modifications to the oxazole structure could enhance inhibitory potency, providing insights into structure-activity relationships that could inform future drug design efforts .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-11-17(18(23-26-11)14-4-2-3-5-15(14)20)19(25)22-13-8-6-12(7-9-13)10-16(21)24/h2-9H,10H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBKMJJFVYNXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.